Stable Thioether Bond Formation vs. Maleimide Susceptibility to Exchange and Hydrolysis
Iodoacetamide-PEG3-azide's iodoacetamide group forms a stable thioether bond upon reaction with thiols, whereas maleimide-based linkers (e.g., Maleimide-PEG3-azide) are susceptible to thiol exchange and ring hydrolysis, which can compromise conjugate integrity in biological environments [1]. This distinction is critical for applications requiring long-term stability, such as in vivo ADC efficacy.
| Evidence Dimension | Thiol-reactive bond stability |
|---|---|
| Target Compound Data | Forms stable thioether product |
| Comparator Or Baseline | Maleimide: Susceptible to thiol exchange or ring hydrolysis/opening |
| Quantified Difference | Qualitative stability advantage for iodoacetamide |
| Conditions | Physiological pH, aqueous conditions |
Why This Matters
Ensures durable conjugation, reducing premature payload release and improving therapeutic index.
- [1] Borges, C. R., Lake, D. F., & et al. (2014). Techniques for the analysis of cysteine sulfhydryls and oxidative protein folding. Antioxidants & Redox Signaling, 21(3), 511–531. Table 1. https://doi.org/10.1089/ars.2013.5559 View Source
